

# B026: A Deep Dive into its Impact on Gene Expression Profiles

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## Compound of Interest

Compound Name: B026

Cat. No.: B1192242

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**B026** is a highly potent and selective small-molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). These two proteins are critical transcriptional co-activators that play a central role in regulating gene expression through the acetylation of histone and non-histone proteins. Dysregulation of p300/CBP activity is implicated in various diseases, particularly cancer, making them attractive therapeutic targets. **B026** exerts its effects by competitively binding to the active site of p300/CBP, leading to a global reduction in histone acetylation, most notably at lysine 27 of histone H3 (H3K27Ac). This epigenetic modification is a key marker of active enhancers and promoters. The inhibition of p300/CBP by **B026** results in the downregulation of a specific set of genes, including the prominent oncogene MYC, leading to anti-proliferative effects in various cancer cell lines. This guide provides a comprehensive overview of **B026**, its mechanism of action, its impact on gene expression, and detailed experimental protocols for its study.

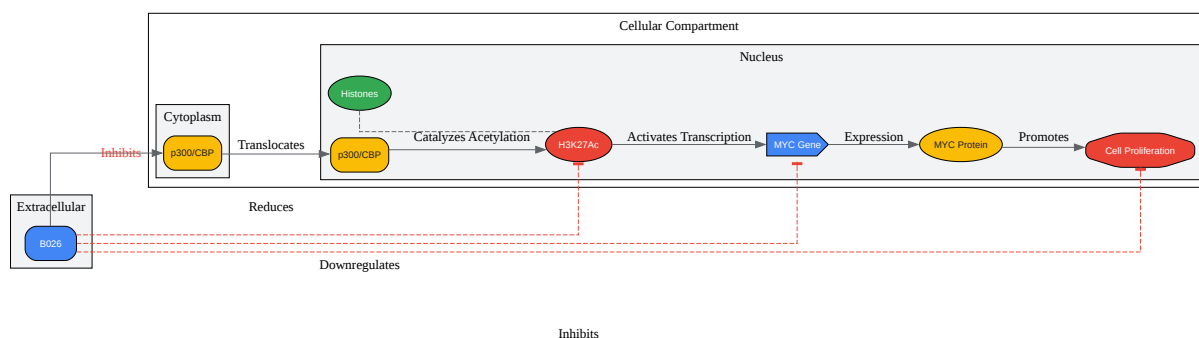
## Mechanism of Action of B026

**B026** is a selective, potent, and orally active inhibitor of the histone acetyltransferase (HAT) activity of p300 and CBP.[1][2] p300 and CBP are highly homologous proteins that act as transcriptional co-activators, influencing the expression of a multitude of genes involved in cell proliferation, differentiation, and apoptosis.[3][4] They catalyze the transfer of an acetyl group from acetyl-CoA to the lysine residues of histones and other proteins. This acetylation

neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, leading to a more open chromatin structure that is accessible to transcription factors.

**B026**'s primary mechanism of action is the direct inhibition of the catalytic HAT domain of p300 and CBP. This leads to a dose-dependent decrease in the acetylation of histone H3 at lysine 27 (H3K27Ac), a hallmark of active enhancers and promoters.<sup>[1]</sup> The reduction in H3K27Ac at gene regulatory regions, particularly super-enhancers, results in the transcriptional repression of key oncogenes, most notably MYC.<sup>[1][5][6]</sup> The downregulation of MYC is a critical downstream effect of **B026**, contributing significantly to its anti-cancer activity.<sup>[5][6]</sup>

## Signaling Pathway of B026 Action



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Caption: **B026** inhibits p300/CBP, reducing H3K27Ac and downregulating MYC expression.

## Quantitative Data on B026 Activity

The potency and efficacy of **B026** have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

**Table 1: In Vitro Inhibitory Activity of B026**

Target	IC50 (nM)	Cell Line	Assay Type
p300	1.8	-	Enzymatic Assay
CBP	9.5	-	Enzymatic Assay

Data sourced from Yang et al., 2020.[\[3\]](#)[\[5\]](#)[\[7\]](#)[\[8\]](#)

**Table 2: Anti-proliferative Activity of B026 in Cancer Cell Lines**

Cell Line	Cancer Type	EC50 (nM)
Maver-1	Mantle Cell Lymphoma	2.6
MV-4-11	Acute Myeloid Leukemia	4.2
22Rv1	Prostate Cancer	4.4
LnCaP-FGC	Prostate Cancer	9.8
Kasumi-1	Acute Myeloid Leukemia	40.5
K562	Chronic Myeloid Leukemia	104.4

Data sourced from Yang et al., 2020.[\[7\]](#)

**Table 3: In Vivo Anti-tumor Efficacy of B026**

Animal Model	Tumor Type	Dosage (mg/kg, p.o.)	Tumor Growth Inhibition (%)
balb/c female mice	MV-4-11 xenograft	50	75.0
balb/c female mice	MV-4-11 xenograft	100	85.7

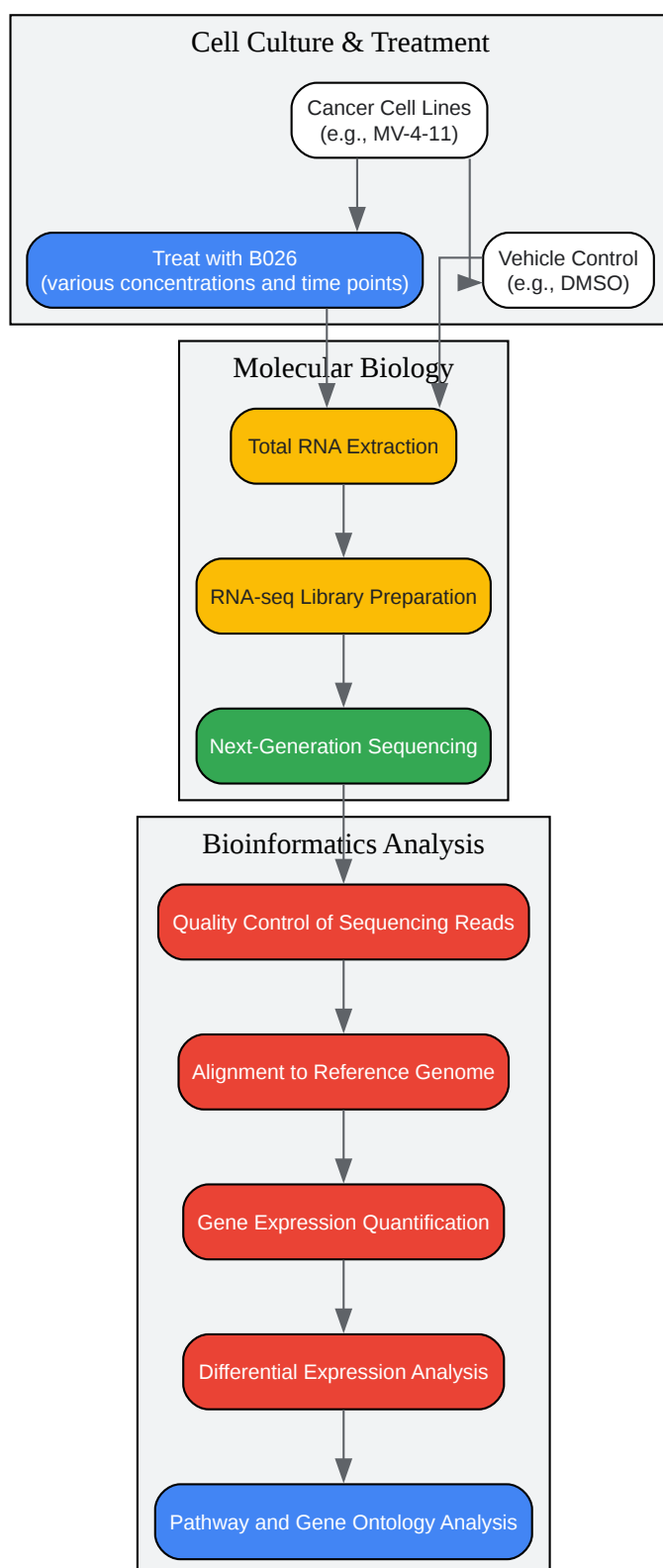
Data sourced from Yang et al., 2020.[7]

## Impact on Gene Expression Profiles

The primary impact of **B026** on gene expression is the downregulation of genes regulated by p300/CBP-mediated acetylation. A key target of this inhibition is the MYC oncogene.[1][5][6]

In MV-4-11 acute myeloid leukemia cells, treatment with **B026** leads to a dose-dependent decrease in MYC mRNA and protein levels.[1] This is a direct consequence of the reduction in H3K27Ac at the super-enhancer regions that drive MYC expression.[1] The global impact of **B026** on gene expression can be assessed using techniques like RNA-sequencing (RNA-seq). Such studies would likely reveal a broader signature of downregulated genes involved in cell cycle progression, metabolism, and other pathways driven by transcription factors that recruit p300/CBP.

## Experimental Workflow for Gene Expression Analysis



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Caption: Workflow for analyzing **B026**'s impact on gene expression.

## Detailed Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of **B026**.

### In Vitro p300/CBP HAT Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **B026** against p300 and CBP.

Materials:

- Recombinant human p300 or CBP enzyme
- Histone H3 peptide (substrate)
- Acetyl-CoA (co-substrate)
- **B026** (test compound)
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
- Detection reagent (e.g., radioactive [<sup>3</sup>H]acetyl-CoA and scintillation counting, or a fluorescent-based detection system)

Procedure:

- Prepare a serial dilution of **B026** in DMSO.
- In a 96-well plate, add the assay buffer, p300 or CBP enzyme, and the histone H3 peptide.
- Add the serially diluted **B026** or DMSO (vehicle control) to the wells.
- Pre-incubate the plate at room temperature for 15 minutes.
- Initiate the reaction by adding acetyl-CoA.
- Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

- Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter paper and washing).
- Quantify the acetylated histone H3 peptide using the chosen detection method.
- Plot the percentage of inhibition against the logarithm of the **B026** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

## Cell Viability Assay

Objective: To determine the half-maximal effective concentration (EC50) of **B026** for inhibiting the proliferation of cancer cell lines.

Materials:

- Cancer cell lines (e.g., MV-4-11, 22Rv1)
- Complete cell culture medium
- **B026**
- Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
- 96-well clear-bottom white plates (for luminescent assays) or clear plates (for colorimetric assays)

Procedure:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).
- Prepare a serial dilution of **B026** in the complete cell culture medium.
- Remove the old medium and add the medium containing the serially diluted **B026** or vehicle control.
- Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO<sub>2</sub>.

- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time.
- Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the percentage of viability against the logarithm of the **B026** concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

## Western Blot Analysis of H3K27Ac and MYC

Objective: To assess the effect of **B026** on the protein levels of H3K27Ac and MYC.

Materials:

- Cancer cell lines
- **B026**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-H3K27Ac, anti-total Histone H3, anti-MYC, anti- $\beta$ -actin (or other loading control)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate



- Imaging system

#### Procedure:

- Treat the cells with various concentrations of **B026** for a specific duration (e.g., 6-24 hours).
- Harvest the cells and lyse them in lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature the protein samples by boiling in Laemmli buffer.
- Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibodies overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Add the ECL substrate and visualize the protein bands using an imaging system.
- Quantify the band intensities and normalize to the loading control.

## Conclusion

**B026** is a valuable research tool and a promising therapeutic candidate for cancers dependent on p300/CBP activity. Its well-defined mechanism of action, potent in vitro and in vivo activity, and clear impact on the expression of key oncogenes like MYC make it a subject of significant interest in the field of epigenetics and drug development. The experimental protocols and data

presented in this guide provide a solid foundation for researchers to further investigate the biological effects of **B026** and its potential clinical applications.

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